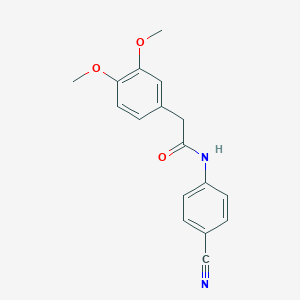
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
The exact mechanism of action of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to stimulate the production of cytokines, which are proteins that play a key role in the immune response. It has also been shown to activate the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to increase blood flow and decrease blood pressure in animal studies. N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it has been shown to be effective in inducing tumor necrosis in a variety of cancer cell lines. However, there are also limitations to its use. N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have low solubility in water, which can make it difficult to administer in experiments. It also has a short half-life in the body, which can make it difficult to maintain consistent levels of the compound.
Zukünftige Richtungen
There are several future directions for the study of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to further explore its mechanism of action and how it activates the immune system to attack cancer cells. Another direction is to investigate its potential use in combination with other anti-cancer drugs. Finally, there is a need for further research into the optimal dosage and administration of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide in order to maximize its effectiveness.
In conclusion, N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has shown promise in the treatment of cancer. Its potential anti-cancer properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide in the treatment of cancer.
Synthesemethoden
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide is synthesized by reacting 3,4-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with ethyl chloroacetate to form N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that are necessary for tumor growth.
Eigenschaften
Produktname |
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
|---|---|
Molekularformel |
C17H16N2O3 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-5-13(9-16(15)22-2)10-17(20)19-14-6-3-12(11-18)4-7-14/h3-9H,10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
KPBXWHAYMFSBNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)





![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)